molecular formula C10H10N2O3 B1615677 1-(benzyloxy)imidazolidine-2,4-dione CAS No. 30204-15-0

1-(benzyloxy)imidazolidine-2,4-dione

Cat. No.: B1615677
CAS No.: 30204-15-0
M. Wt: 206.2 g/mol
InChI Key: JNXBMCGJPHLPRV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring substituted with a benzyloxy group at the N1 position and two ketone moieties at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The benzyloxy group enhances lipophilicity, which can influence bioavailability and metabolic stability, while the imidazolidine-2,4-dione core provides a rigid scaffold for functionalization .

Properties

CAS No.

30204-15-0

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

1-phenylmethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c13-9-6-12(10(14)11-9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)

InChI Key

JNXBMCGJPHLPRV-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=O)N1OCC2=CC=CC=C2

Canonical SMILES

C1C(=O)NC(=O)N1OCC2=CC=CC=C2

Other CAS No.

30204-15-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoins, including 1-benzyloxy-hydantoin, can be achieved through various methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol . This method is efficient and widely used for preparing substituted hydantoins.

Another method involves the use of isocyanates and urea derivatives, which cyclize under basic conditions to form hydantoins . This approach avoids the use of hazardous reagents and provides good yields.

Industrial Production Methods

Industrial production of hydantoins often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has been explored for the preparation of hydantoins . This method offers advantages such as reduced solvent use and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the hydantoin ring.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of hydantoin, 1-benzyloxy- involves its interaction with molecular targets and pathways. For example, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent sodium channels, thereby limiting repetitive firing of action potentials . This mechanism is crucial for their anticonvulsant activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

The biological and physicochemical properties of imidazolidine-2,4-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference(s)
1-(Benzyloxy)imidazolidine-2,4-dione Benzyloxy at N1 ~234 (estimated) Enhanced lipophilicity; synthetic intermediate
1-(4-(Pyridin-2-yl)benzyl)imidazolidine-2,4-dione Pyridinylbenzyl at N1 ~335 Improved hydrogen-bonding capacity due to pyridine; potential CNS activity
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione 4-Methoxybenzyl at N3, methyl at N1 234.255 Electron-donating methoxy group increases solubility in polar solvents
5-(4-Fluorophenyl)-1-(2-thienylmethyl)imidazolidine-2,4-dione Thienylmethyl at N1, fluorophenyl at C5 290.31 Sulfur-containing thiophene enhances metabolic stability; fluorophenyl improves bioavailability
(Z)-1-(9-Octadecenyl)imidazolidine-2,4-dione Long alkenyl chain at N1 350.54 Amphiphilic properties; potential surfactant or membrane-targeting agent

Key Observations :

  • Lipophilicity : The benzyloxy group in the target compound increases logP compared to polar substituents like pyridine (e.g., ) but is less lipophilic than long-chain alkenyl derivatives (e.g., ).
  • Synthetic Accessibility : Derivatives with simple alkyl/aryl groups (e.g., methyl in ) are synthesized via straightforward alkylation, while complex substituents (e.g., diazenyl in ) require multi-step routes.
Physicochemical Properties
  • Chromatographic Behavior : Imidazolidine-2,4-dione derivatives exhibit distinct reversed-phase TLC retention (R(M0)) values depending on substituents. For example, arylpiperazinylpropyl derivatives show higher R(M0) than alkyl-substituted analogs due to increased π-π interactions .
  • Thermal Stability : The imidazolidine-2,4-dione core is thermally stable up to 200°C, but decomposition rates vary with substituents. Electron-donating groups (e.g., methoxy in ) may destabilize the ring via resonance effects.

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